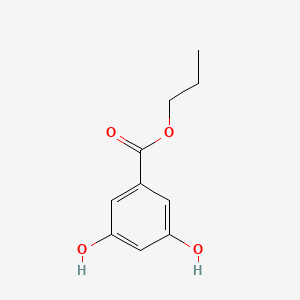Propyl 3,5-dihydroxybenzoate
CAS No.: 37622-58-5
Cat. No.: VC19670719
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37622-58-5 |
|---|---|
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | propyl 3,5-dihydroxybenzoate |
| Standard InChI | InChI=1S/C10H12O4/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h4-6,11-12H,2-3H2,1H3 |
| Standard InChI Key | LFHYUORJDCHLPQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1=CC(=CC(=C1)O)O |
Introduction
Chemical Identity and Structural Features
Propyl 3,5-dihydroxybenzoate (CHO) is an ester formed via the condensation of 3,5-dihydroxybenzoic acid and propanol. The molecule features a benzoate backbone with hydroxyl groups at the 3 and 5 positions and a propyl chain at the ester oxygen. Its structural similarity to ethyl 3,5-dihydroxybenzoate suggests comparable reactivity, though the longer alkyl chain may influence solubility and thermal stability.
The InChIKey for related esters, such as ethyl 3,5-dihydroxybenzoate, follows the format ZTHYODDOHIVTJV-UHFFFAOYSA-N , though the propyl variant would differ slightly due to the extended alkyl group. Computational modeling or experimental crystallography would be required to confirm its precise three-dimensional conformation.
Synthesis and Manufacturing
Esterification of 3,5-Dihydroxybenzoic Acid
The synthesis of propyl 3,5-dihydroxybenzoate likely proceeds via acid-catalyzed esterification, a common method for benzoate esters. 3,5-Dihydroxybenzoic acid (CAS 99-10-5) reacts with propanol in the presence of a catalyst such as sulfuric acid:
Reaction conditions (e.g., temperature, molar ratios) would mirror those used for ethyl 3,5-dihydroxybenzoate , typically requiring reflux and dehydration agents to drive the equilibrium.
Purification and Characterization
Crude product purification may involve recrystallization from ethanol or aqueous mixtures, leveraging the compound’s moderate solubility in polar solvents . Analytical techniques such as IR spectroscopy would confirm ester formation (C=O stretch ~1700 cm), while H NMR would reveal peaks for the propyl chain (δ 0.9–1.7 ppm) and aromatic protons (δ 6.3–7.1 ppm) .
Physical and Chemical Properties
Thermal Stability and Phase Behavior
While experimental data for the propyl ester are lacking, extrapolation from analogous compounds suggests:
-
Melting Point: Estimated between 120–140°C, lower than the parent acid (236–238°C) due to reduced hydrogen bonding.
-
Boiling Point: Likely exceeds 300°C, consistent with higher molecular weight esters .
-
Flammability: Combustible solids like propyl gallate (flash point 187°C) imply similar fire risks.
Table 1: Estimated Physical Properties
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Weight | 196.20 g/mol | Calculated |
| Density | ~1.25 g/cm³ | Ethyl ester |
| Solubility in Water | <10 g/L (20°C) | 3,5-Dihydroxybenzoic acid |
| logP (Octanol-Water) | ~1.5 | Ethyl ester |
Reactivity and Functional Groups
The two phenolic hydroxyl groups confer antioxidant potential, akin to propyl gallate . Electrophilic substitution reactions (e.g., nitration) would target the aromatic ring’s activated positions, as seen in propyl 3,5-dinitrobenzoate .
Applications and Industrial Relevance
Antioxidant Additives
The dihydroxy groups enable radical scavenging, suggesting utility in stabilizing polymers or lipids. Propyl gallate , a structural relative, is widely used in food preservation, and the 3,5-dihydroxy variant may offer similar benefits with altered solubility profiles.
Pharmaceutical Intermediates
3,5-Dihydroxybenzoic acid derivatives serve as biomarkers , hinting at diagnostic applications. Esterification could enhance bioavailability for drug formulations.
Materials Science
Nitro derivatives like propyl 3,5-dinitrobenzoate are precursors for high-energy materials. The dihydroxy variant might act as a monomer in polyesters or epoxy resins, analogous to cyanate ester composites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume